molecular formula C17H22N2O3S B4992861 4-butoxy-2,3-dimethyl-N-3-pyridinylbenzenesulfonamide

4-butoxy-2,3-dimethyl-N-3-pyridinylbenzenesulfonamide

Cat. No. B4992861
M. Wt: 334.4 g/mol
InChI Key: PWNNOJHBDUFSDX-UHFFFAOYSA-N
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Description

4-butoxy-2,3-dimethyl-N-3-pyridinylbenzenesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases, including Raf kinase and vascular endothelial growth factor receptor (VEGFR). It was first synthesized in 2001 by Bayer Pharmaceuticals and has since been studied for its potential as an anticancer agent.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with benzylic positions . The role of these targets is typically to facilitate chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The compound’s mode of action involves interactions with its targets that lead to changes in the chemical structure. For instance, 1°, 2°, and 3° benzylic halides typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation . This interaction results in the formation of new chemical bonds and the breaking of old ones, leading to a change in the compound’s structure.

Biochemical Pathways

Similar compounds have been known to be involved in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations can have downstream effects on various biochemical processes.

Pharmacokinetics

Similar compounds have been known to undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures . These properties can impact the compound’s bioavailability.

Result of Action

Similar compounds have been known to undergo transformations that result in the formation of new chemical structures . These transformations can have various effects at the molecular and cellular level.

properties

IUPAC Name

4-butoxy-2,3-dimethyl-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-4-5-11-22-16-8-9-17(14(3)13(16)2)23(20,21)19-15-7-6-10-18-12-15/h6-10,12,19H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNNOJHBDUFSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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